3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxypyrrol-2-one family, characterized by a central pyrrolidinone scaffold substituted with a hydroxy group at position 3 and a 4-aroyl moiety. Key structural features include:
- Aromatic substituents: A 4-methoxyphenyl group at position 5 and a 4-(prop-2-en-1-yloxy)benzoyl group at position 4, contributing to lipophilicity and π-π stacking interactions .
- Hydroxy group: The 3-hydroxy group enables tautomerism and metal coordination, critical for biological activity .
Synthetic routes typically involve multi-step condensation reactions, often catalyzed by ammonium cerium(IV) nitrate (CAN), followed by purification via recrystallization or chromatography .
Properties
Molecular Formula |
C27H27N3O5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H27N3O5/c1-3-17-35-22-11-7-20(8-12-22)25(31)23-24(19-5-9-21(34-2)10-6-19)30(27(33)26(23)32)15-4-14-29-16-13-28-18-29/h3,5-13,16,18,24,31H,1,4,14-15,17H2,2H3/b25-23+ |
InChI Key |
XBEMRECGYOQODU-WJTDDFOZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects on Yield : The lower yield of Compound 38 (17%) compared to Compound 16 (62%) suggests steric or electronic hindrance from the 3-methylbenzoyl group .
- Melting Points : Higher melting points (e.g., 221–223°C for Compound 38) correlate with increased crystallinity due to planar aromatic substituents .
- Fluorine Substitution : The 3-fluoro group in 's analog may enhance metabolic stability and target affinity compared to the allyloxy group in the target compound .
Bioactivity and Structure-Activity Relationships (SAR)
- Imidazole Role : The imidazole-propyl chain in the target compound and analogs (e.g., ) facilitates interactions with histidine-rich binding pockets, as seen in kinase inhibitors .
- Benzimidazole vs. Pyrrol-2-one Scaffolds : Compound 5cp (benzimidazole) exhibits distinct bioactivity profiles due to its rigid aromatic core, contrasting with the flexible pyrrol-2-one scaffold .
Computational and Crystallographic Insights
- Similarity Indexing : Tanimoto coefficients (>70%) link structural similarity to shared bioactivity, as demonstrated in and . The target compound’s allyloxy group may confer unique activity compared to methoxy or fluoro analogs .
- Crystallography : Tools like SHELX and ORTEP () reveal that substituent orientation (e.g., allyloxy vs. methylbenzoyl) influences molecular packing and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
